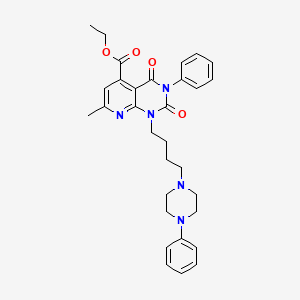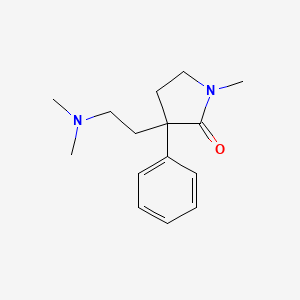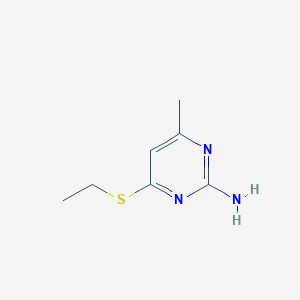
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of triazolium salts This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a methylthio group and two phenyl groups attached to the triazole ring The bromide ion serves as the counterion to balance the positive charge on the triazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide typically involves the reaction of 1,4-diphenyl-1,2,4-triazole with methylthiol in the presence of a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The general reaction scheme can be represented as follows:
Starting Materials: 1,4-diphenyl-1,2,4-triazole, methylthiol, and a brominating agent (e.g., bromine or N-bromosuccinimide).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazolium ring can be reduced to form the corresponding triazole.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 1,4-diphenyl-1,2,4-triazole.
Substitution: Corresponding triazolium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The triazolium ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The methylthio group may also contribute to the compound’s biological activity by forming reactive intermediates that can modify proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-1,2,4-triazole: Lacks the methylthio group and bromide ion.
3-(Methylthio)-1,2,4-triazole: Lacks the phenyl groups.
1,4-Diphenyl-1,2,4-triazolium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide is unique due to the presence of both the methylthio group and the bromide ion, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68836-20-4 |
|---|---|
Molekularformel |
C15H14BrN3S |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;bromide |
InChI |
InChI=1S/C15H14N3S.BrH/c1-19-15-16-18(14-10-6-3-7-11-14)12-17(15)13-8-4-2-5-9-13;/h2-12H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KRCGAAJMFPCDMT-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=NN(C=[N+]1C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)




![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)






![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
